molecular formula C11H24N4O2 B1337915 N6-(Bis(ethylamino)methylene)-D-lysine CAS No. 98500-82-4

N6-(Bis(ethylamino)methylene)-D-lysine

Cat. No. B1337915
CAS RN: 98500-82-4
M. Wt: 244.33 g/mol
InChI Key: PWLYCRQCVMQUBU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N6-(Bis(ethylamino)methylene)-D-lysine” is a chemical compound with the molecular formula C11H24N4O2 . It is also known as a part of Ganirelix, which is a decapeptide GnRH antagonist .


Molecular Structure Analysis

The molecular structure of “N6-(Bis(ethylamino)methylene)-D-lysine” is defined by its molecular formula C11H24N4O2 . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current resources.

Scientific Research Applications

Molecular Interactions and Aggregation

Studies investigating the effects of methylation on adenine rings have shown that methylation can significantly impact molecular interactions, such as stacking between adenine rings, suggesting that modifications like those in N6-(Bis(ethylamino)methylene)-D-lysine could influence molecular aggregation and interaction properties (Itahara, 2000).

Poly(amido-amine)s and Their Biological Properties

Research on poly(amido-amine)s (PAAs) has demonstrated that these compounds, with similar functional groups to N6-(Bis(ethylamino)methylene)-D-lysine, exhibit significant biological properties, including endosomolytic behavior and pH-dependent haemolysis, which could be relevant for drug delivery applications (Ferruti et al., 2000).

Coordination Chemistry

Research on ligands similar to N6-(Bis(ethylamino)methylene)-D-lysine has explored their coordination properties towards metal ions, revealing their potential in designing new metal complexes for applications in catalysis, material science, and possibly therapeutic agents (Ambrosi et al., 2003).

Advanced Glycation Endproducts

The formation of advanced glycation endproducts (AGEs) through reactions involving lysine residues has been studied, indicating the importance of lysine modifications in understanding the biochemical pathways involved in aging and disease processes (Baldensperger et al., 2018).

Epigenetic Modulation

Lysine modifications have been explored for their role in epigenetic modulation, particularly in the inhibition of lysine-specific demethylase 1 (LSD1), suggesting potential therapeutic applications for compounds like N6-(Bis(ethylamino)methylene)-D-lysine in cancer treatment (Sharma et al., 2010).

Safety And Hazards

The safety data sheet for Ganirelix, which contains “N6-(Bis(ethylamino)methylene)-D-lysine”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-amino-6-[bis(ethylamino)methylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O2/c1-3-13-11(14-4-2)15-8-6-5-7-9(12)10(16)17/h9H,3-8,12H2,1-2H3,(H,16,17)(H2,13,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLYCRQCVMQUBU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)N)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)O)N)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-(Bis(ethylamino)methylene)-D-lysine

CAS RN

98500-82-4
Record name N6-(Bis(ethylamino)methylene)-D-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098500824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(BIS(ETHYLAMINO)METHYLENE)-D-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD645UH6BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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